molecular formula C12H19F2NO2 B2972654 Cyclopentyl (4,4-difluorocyclohexyl)carbamate CAS No. 2097924-09-7

Cyclopentyl (4,4-difluorocyclohexyl)carbamate

Cat. No.: B2972654
CAS No.: 2097924-09-7
M. Wt: 247.286
InChI Key: QTPQUTKSWIKSCZ-UHFFFAOYSA-N
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Description

Cyclopentyl (4,4-difluorocyclohexyl)carbamate is an organic compound with the molecular formula C12H20F2NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a cyclopentyl and a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (4,4-difluorocyclohexyl)carbamate typically involves the reaction of cyclopentylamine with 4,4-difluorocyclohexyl isocyanate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl (4,4-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products:

    Oxidation: Formation of difluorocyclohexanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl (4,4-difluorocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate group, which can interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl (4,4-difluorocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions, making it a potential candidate for drug development.

Comparison with Similar Compounds

    Cyclopentyl carbamate: Lacks the difluorocyclohexyl group, resulting in different chemical properties and reactivity.

    4,4-Difluorocyclohexyl carbamate: Contains the difluorocyclohexyl group but lacks the cyclopentyl group, leading to variations in its applications and effectiveness.

Uniqueness: Cyclopentyl (4,4-difluorocyclohexyl)carbamate is unique due to the presence of both cyclopentyl and difluorocyclohexyl groups, which confer distinct chemical properties and potential applications. Its dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

cyclopentyl N-(4,4-difluorocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c13-12(14)7-5-9(6-8-12)15-11(16)17-10-3-1-2-4-10/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQUTKSWIKSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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